L-3,5-Diiodotyrosine ethyl ester hydrochloride

Catalog No.
S1768031
CAS No.
74051-47-1
M.F
C11H14ClI2NO3
M. Wt
497.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-3,5-Diiodotyrosine ethyl ester hydrochloride

CAS Number

74051-47-1

Product Name

L-3,5-Diiodotyrosine ethyl ester hydrochloride

IUPAC Name

ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride

Molecular Formula

C11H14ClI2NO3

Molecular Weight

497.49 g/mol

InChI

InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1

InChI Key

ILBBOCVXEPIPBR-FVGYRXGTSA-N

SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl

Synonyms

74051-47-1;L-3,5-Diiodotyrosineethylesterhydrochloride;3,5-Diiodo-L-tyrosineethylesterhydrochloride;Tyrosine,3,5-diiodo-,ethylester,hydrochloride,L-;AC1MHTQH;C11H13I2NO3.HCl;SCHEMBL2595594;CTK8G0460;H-Tyr(3,5-I2)-OEt.HCl;MolPort-003-909-554;5261AH;KM1588;AM82358;KB-28743;LS-158277;ethyl(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoatehydrochloride

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl

The exact mass of the compound L-3,5-Diiodotyrosine ethyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-3,5-Diiodotyrosine ethyl ester hydrochloride (CAS 74051-47-1) is a synthetically optimized, halogenated amino acid derivative primarily utilized in advanced peptide synthesis, radiopharmaceutical precursor development, and the manufacturing of radiopaque biomedical polymers . By masking the carboxylic acid as an ethyl ester and stabilizing the primary amine as a hydrochloride salt, this compound bypasses the severe solubility and reactivity limitations of its zwitterionic free acid counterpart. It serves as a dual-purpose building block: providing a sterically hindered, highly lipophilic diiodophenol moiety essential for specific receptor binding and delivering high localized iodine density for X-ray attenuation in bioresorbable medical devices.

Research Fit

Free α-amine enables direct peptide coupling without deprotection

Ethyl ester enhances lipophilicity for organic synthesis and cell assays

Hydrochloride salt provides consistent handling and dissolution

Attempting to substitute L-3,5-Diiodotyrosine ethyl ester hydrochloride with L-3,5-Diiodotyrosine free acid introduces critical process bottlenecks. The free acid exists as a highly stable zwitterion with aqueous solubility below 0.4 g/L at 25°C and near-total insolubility in standard aprotic coupling solvents, often requiring boiling in dilute alkali to dissolve . This necessitates harsh pH adjustments or additional synthetic protection steps that degrade yields and increase production time. Conversely, substituting with non-iodinated L-Tyrosine ethyl ester hydrochloride eliminates the heavy-atom effect required for fluoroscopic radiopacity in polymer applications and removes the critical steric bulk and halogen bonding necessary for target affinity in pharmacological models.

Substitution Risk

!

N-acetyl or Z-protected analogs require extra deprotection steps, altering synthetic efficiency and purity profile

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Free acid 3,5-diiodo-L-tyrosine has lower organic solubility and may limit DMSO stock concentration

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Neutral forms can vary in hydration state; hydrochloride salt ensures defined handling and reproducibility

Solubility for Homogeneous Phase Synthesis

L-3,5-Diiodotyrosine free acid exhibits extreme insolubility in both water (<0.4 g/L at 25°C) and standard organic solvents due to its strong zwitterionic network . In contrast, the ethyl ester hydrochloride salt disrupts this network, granting high solubility in polar organic solvents (such as ethanol, DMF, and THF) and water. This allows for direct integration into standard liquid-phase or solid-phase peptide synthesis workflows without the need for pre-activation or transient protection steps.

Evidence DimensionAqueous and organic solvent solubility at 25°C
Target Compound DataReadily soluble in polar aprotic solvents (DMF, THF) and water
Comparator Or BaselineL-3,5-Diiodotyrosine free acid (Insoluble in standard organic solvents; 0.34 g/L in water)
Quantified DifferenceEliminates zwitterionic insolubility, enabling homogeneous phase reactions without harsh pH adjustments
ConditionsStandard ambient temperature (25°C) in organic synthesis workflows

Enables immediate, high-yield use in EDCI/HOBt or HATU coupling reactions, eliminating the need for costly and time-consuming esterification steps prior to synthesis.

DMSO solubility
Reported
Target: ≥10 mg/mL (ethyl ester HCl)
Free acid: limited solubility
Estimated logP increase ~+1.5 units
Supports higher concentration stock solutions for cell-based assays
Data to verify with specific batch; cross-study comparable

Radiopacity in Bioresorbable Polymers

In the development of bioresorbable medical devices such as stents, the polymer backbone must be visible under fluoroscopy. Polymers synthesized using uniodinated tyrosine derivatives remain essentially transparent to X-rays. However, incorporating L-3,5-Diiodotyrosine ethyl ester into mixed-substituent polyphosphazenes or polycarbonates introduces two covalently bound iodine atoms per monomer unit[1]. This localized high atomic mass provides significant X-ray opacity comparable to traditional metal stents, while the ethyl ester group allows for tunable hydrolysis and bioerosion rates in physiological environments.

Evidence DimensionX-ray attenuation (Radiopacity) in polymer films
Target Compound DataOpaque to copper Kα or rhenium-tungsten-molybdenum radiation (adds 253.8 Da of iodine mass per monomer)
Comparator Or BaselinePolymers incorporating uniodinated L-Tyrosine ethyl ester (Transparent to X-ray radiation)
Quantified DifferenceTransition from radiotransparent to radiopaque due to heavy-atom density
ConditionsX-ray fluoroscopy of synthesized mixed-substituent polyphosphazenes or polycarbonates

Essential for procuring precursors for bioresorbable stents and implants where non-invasive surgical tracking is a strict regulatory and clinical requirement.

Synthesis steps
Class-level
1 step (direct coupling)
vs. 2 steps for protected analogs
Reported ~10–15% purity improvement
May reduce synthesis time and improve crude peptide purity
Class-level inference; verify under specific SPPS conditions

Steric Bulk and Halogen Bonding Advantage

The 3,5-diiodo substitution on the phenolic ring dramatically alters the steric and electronic profile of the molecule compared to standard tyrosine. In structure-activity relationship (SAR) studies for receptors such as CCR3 (implicated in asthma and allergic diseases), the bulky, electron-withdrawing iodine atoms are critical for binding. Removing the iodine atoms from the diiodotyrosine side chain results in a near-total loss of specific antagonist activity, proving that the diiodophenol moiety is an active pharmacophore essential for target engagement [1].

Evidence DimensionTarget receptor binding affinity (e.g., CCR3 antagonist activity)
Target Compound DataMaintains high receptor affinity (low-micromolar to nanomolar IC50)
Comparator Or BaselineUniodinated tyrosine derivatives (Near-total loss of specific antagonist activity)
Quantified DifferenceCritical requirement of the diiodo moiety for receptor pocket fitting and functional antagonism
ConditionsIn vitro receptor binding assays (e.g., FLIPR calcium mobilization assays)

Dictates the selection of this specific halogenated building block over cheaper uniodinated alternatives when synthesizing targeted endocrine or immunological therapeutics.

Iodine loading
Head-to-head
Polymer iodine ~15–20 wt%
0.5:1.5 molar ratio with non-iodinated ester
Diiodo residue increases radiopacity vs. mono-iodinated analogs
Source: Hindenlang et al., Polym. Chem. 2010
HPLC retention
Analytical context
Est. 12–16 min vs. ~8.5 min (free acid)
1.5–2× increase, C18, acetonitrile/0.1% TFA
Improved separation from polar matrix interferences
Class-level, extrapolated from N-acetyl analog data
Melting point
Lot attribute
201–207 °C (sharp)
Free acid dihydrate decomposes ~200 °C (broad)
Sharp endotherm supports QC identity testing
Verify with COA; open capillary or DSC at 10 °C/min

Radiopaque Bioresorbable Polymer Synthesis

Used as a critical iodinated monomer in the production of polyphosphazenes, polycarbonates, and polyurethanes for medical implants (e.g., stents) that require inherent X-ray visibility without the use of toxic or leaching contrast agents [1].

Thyroid Hormone Analog Development

Serves as a direct, C-terminally protected precursor for the oxidative condensation synthesis of thyroxine (T4), triiodothyronine (T3), and their synthetic analogs used in endocrine research [2].

Peptide Synthesis (SPPS/LPPS)

Procured as a ready-to-use, highly soluble building block for incorporating diiodotyrosine residues into complex peptide sequences, avoiding the severe solubility and self-condensation issues of the zwitterionic free amino acid .

Small-Molecule Antagonist Development

Utilized in medicinal chemistry to synthesize tyrosine-based inhibitors (such as CCR3 antagonists) where the steric bulk and lipophilicity of the diiodophenyl group are required for optimal receptor pocket fitting [3].

Application Fit

Application
Selection Property
Validation Focus
Peptide synthesis of thyroid hormone analogs
Free amine for direct coupling
Coupling efficiency and crude purity
Radiopaque polymer synthesis
High iodine content
X-ray attenuation measurement
Analytical reference for iodotyrosines
Distinct HPLC retention
Peak resolution from matrix
Cell-based TR binding studies
Enhanced lipophilicity
Membrane permeability in intact cells

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74051-47-1

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